Cas no 23289-02-3 (2-chloro-n-[(e)-(2-chlorophenyl)methylideneamino]benzamide)

2-chloro-n-[(e)-(2-chlorophenyl)methylideneamino]benzamide structure
23289-02-3 structure
Product Name:2-chloro-n-[(e)-(2-chlorophenyl)methylideneamino]benzamide
CAS No:23289-02-3
MF:C14H10Cl2N2O
MW:293.148001194
CID:1413874
PubChem ID:9557346
Update Time:2025-04-20

2-chloro-n-[(e)-(2-chlorophenyl)methylideneamino]benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-n-[(e)-(2-chlorophenyl)methylideneamino]benzamide
    • 2-Chlor-benzoesaeure-(2-chlor-anilid)
    • AC1Q5FIW
    • SureCN8055108
    • AC1Q2M8N
    • 2-Chlor-benzoesaeure-p-toluidid
    • 2-Chlor-benzoesaeure-&lt
    • 2-chlor-anilid&gt
    • 2-Chlor-benzoesaeure-(2-chlor-benzylidenhydrazid)
    • 2-Chloro-N-p-tolyl-benzamide
    • 2-chloro-benzaldehyde (2-chloro-benzoyl)-hydrazone
    • AC1L5AX6
    • 2-chloro-benzoic acid-(2-chloro-benzylidenehydrazide)
    • N-(2-chlorophenyl)-2-chlorobenzamide
    • 2-chloro-benzoic acid p-toluidide
    • 2-chloro-benzoic acid-(2-chloro-anilide)
    • 2-chloro-N-(4-tolyl)benzamide
    • NSC6923
    • 2-Chlor-benzoesaeure-(2-chlor-anilid); AC1Q5FIW; SureCN8055108; AC1Q2M8N; 2-Chlor-benzoesaeure-p-toluidid; 2-Chlor-benzoesaeure-< 2-chlor-anilid> ; 2-Chlor-benzoesaeure-(2-chlor-benzylidenhydrazid); 2-Chloro-N-p-tolyl-benzamide; 2-chloro-benzaldehyde (2-chloro-benzoyl)-hydrazone; AC1L5AX6; 2-chloro-benzoic acid-(2-chloro-benzylidenehydrazide); N-(2-chlorophenyl)-2-chlorobenzamide; 2-chloro-benzoic acid p-toluidide; 2-chloro-benzoi
    • NSC76654
    • 2-CHLORO-N'-[(E)-(2-CHLOROPHENYL)METHYLIDENE]BENZOHYDRAZIDE
    • 2PhCON2 2ClPhCH
    • 2-Chlorobenzoic acid, 2-chlorobenzylidenehydrazide
    • 2-chloro-N-[(E)-(2-chlorophenyl)methyleneamino]benzamide
    • AKOS025167604
    • NSC-76654
    • 23289-02-3
    • 2-chloro-N'-(2-chlorobenzylidene)benzohydrazide
    • Inchi: 1S/C14H10Cl2N2O/c15-12-7-3-1-5-10(12)9-17-18-14(19)11-6-2-4-8-13(11)16/h1-9H,(H,18,19)/b17-9+
    • InChI Key: ICLDPNCVCPWYFE-RQZCQDPDSA-N
    • SMILES: ClC1C=CC=CC=1C(N/N=C/C1C=CC=CC=1Cl)=O

Computed Properties

  • Exact Mass: 292.0172
  • Monoisotopic Mass: 292.0170183g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 41.5Ų

Experimental Properties

  • PSA: 41.46
  • LogP: 4.14820
Recommended suppliers
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.